

# The Evolutionary Trajectory of Gibberellin Signaling: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Executive Summary

The gibberellin (GA) signaling pathway is a cornerstone of plant development, regulating a vast array of processes from seed germination to flowering. This technical guide provides an in-depth exploration of the evolutionary journey of the core GA signaling module, comprising the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, the DELLA protein repressors, and the F-box protein component of the SCF E3 ubiquitin ligase. By tracing the origins and diversification of these key players from non-vascular plants to angiosperms, we gain a deeper understanding of the molecular innovations that have shaped plant architecture and adaptation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for the scientific community.

## Introduction: The Canonical Gibberellin Signaling Pathway in Angiosperms

In flowering plants (angiosperms), the gibberellin signaling pathway operates as a de-repression mechanism. In the absence of bioactive GA, DELLA proteins, which are members of the GRAS family of transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth.<sup>[1][2]</sup> The perception of bioactive GAs by the nuclear receptor GID1 triggers a conformational change in GID1, promoting its interaction with the N-terminal DELLA domain of DELLA proteins.<sup>[3][4]</sup> This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of the Skp1-Cullin-F-box (SCF) E3

ubiquitin ligase complex.[5][6] The SCFSLY1/GID2 complex subsequently polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[1][7] The removal of the DELLA repressor allows for the expression of GA-responsive genes, leading to various growth and developmental processes.[8][9]

## Evolutionary Origins and Diversification

The core components of the GA signaling pathway did not evolve concurrently. A survey of plant lineages reveals a stepwise acquisition and refinement of this crucial regulatory module.

### Bryophytes: The Ancestral State

In non-vascular plants such as the moss *Physcomitrella patens*, a complete GA-GID1-DELLA signaling module is absent.[10][11] While homologues of DELLA proteins are present and conserved in all land plants, functional GID1 receptors and the full GA biosynthetic pathway are not.[12][13] The DELLA-like proteins in *P. patens* may have ancestral functions independent of GA signaling.[14] Although some GID1-like proteins exist in bryophytes, they lack the canonical GA-binding pocket and the N-terminal lid required for DELLA interaction, suggesting they are not true GA receptors.[15]

### Lycophytes: Emergence of a Functional Module

The lycophyte *Selaginella moellendorffii* represents a pivotal point in the evolution of GA signaling. It is the earliest diverging vascular plant lineage in which a complete and functional GA-GID1-DELLA module has been identified.[10][11] *S. moellendorffii* possesses GID1 homologs (SmGID1a and SmGID1b) that can bind bioactive GAs, interact with *S. moellendorffii* DELLA proteins (SmDELLAs) in a GA-dependent manner, and complement rice *gid1* mutants.[11] However, the GA perception system in *S. moellendorffii* exhibits some primitive characteristics compared to that of angiosperms, including a lower binding affinity of SmGID1 for bioactive GAs and a broader specificity for different GA molecules.[8][10]

### Angiosperms: Refinement and Diversification

In angiosperms, the GA signaling pathway has undergone further refinement and diversification. This includes an increase in the binding affinity and specificity of GID1 receptors for bioactive GAs.[8] Gene duplication events have led to multiple GID1 and DELLA paralogs in many angiosperm species, allowing for sub-functionalization and neo-functionalization,

contributing to the complexity and fine-tuning of GA responses in different tissues and developmental stages.[\[12\]](#)[\[16\]](#)

## Data Presentation: Quantitative Analysis of Gibberellin Signaling Components

The evolution of the GA signaling pathway is reflected in the changing biochemical properties of its core components. The following tables summarize key quantitative data from studies on GID1 receptors from different plant lineages.

| Plant Lineage                | Receptor | Ligand | Dissociation Constant (Kd) | Reference           |
|------------------------------|----------|--------|----------------------------|---------------------|
| Rice ( <i>Oryza sativa</i> ) | OsGID1   | GA4    | $\sim 1 \times 10^{-7}$ M  | <a href="#">[4]</a> |
| Rice ( <i>Oryza sativa</i> ) | OsGID1   | GA1    | $3.05 \times 10^{-7}$ M    | <a href="#">[8]</a> |
| Rice ( <i>Oryza sativa</i> ) | OsGID1   | GA3    | $2.96 \times 10^{-7}$ M    | <a href="#">[8]</a> |
| Selaginella moellendorffii   | SmGID1a  | GA4    | $8 \times 10^{-9}$ M       | <a href="#">[1]</a> |

Table 1: GID1 Receptor-Gibberellin Binding Affinities. This table presents the dissociation constants (Kd) for the interaction between GID1 receptors and various gibberellin molecules in rice and *Selaginella moellendorffii*. A lower Kd value indicates a higher binding affinity.

| Interaction        | Method             | Observation                          | Reference            |
|--------------------|--------------------|--------------------------------------|----------------------|
| OsGID1 - OsSLR1    | Yeast Two-Hybrid   | GA-dependent interaction             | <a href="#">[4]</a>  |
| SmGID1a - SmDELLA1 | Yeast Two-Hybrid   | GA-dependent interaction             | <a href="#">[11]</a> |
| AtGID1a - AtRGA    | Yeast Two-Hybrid   | GA-dependent interaction             | <a href="#">[17]</a> |
| AtGID1a - AtRGA    | In vitro Pull-down | GA enhances interaction              | <a href="#">[17]</a> |
| OsGID2 - OsSLR1    | In vitro Pull-down | Interaction with phosphorylated SLR1 | <a href="#">[6]</a>  |

Table 2: Protein-Protein Interactions in the Gibberellin Signaling Pathway. This table summarizes key protein-protein interactions within the GA signaling pathway and the methods used to detect them.

## Experimental Protocols

### In Vitro Gibberellin Binding Assay

This protocol is adapted from methods used to characterize the GA-binding properties of GID1 proteins.[\[4\]](#)[\[11\]](#)

Objective: To determine the binding affinity of a recombinant GID1 protein for a specific gibberellin ligand.

Materials:

- Recombinant GID1 protein (e.g., GST-GID1 fusion)
- Radio-labeled gibberellin (e.g.,  $[3H]$ GA4)
- Non-labeled gibberellin for competition assay
- Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

- Nitrocellulose membrane
- Scintillation counter

Procedure:

- **Protein Incubation:** Incubate a fixed amount of recombinant GID1 protein with increasing concentrations of radio-labeled GA in binding buffer for 1 hour at 4°C. For competition assays, incubate the protein and radio-labeled GA with increasing concentrations of non-labeled GA.
- **Filter Binding:** Filter the incubation mixture through a nitrocellulose membrane under vacuum. The protein and any bound ligand will be retained on the membrane.
- **Washing:** Wash the membrane with ice-cold binding buffer to remove unbound ligand.
- **Quantification:** Place the membrane in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the amount of bound radio-labeled GA as a function of the ligand concentration. The dissociation constant ( $K_d$ ) can be calculated using Scatchard analysis or non-linear regression.

## Yeast Two-Hybrid (Y2H) Assay

This protocol is a generalized procedure for investigating protein-protein interactions, such as the GA-dependent interaction between GID1 and DELLA proteins.[\[11\]](#)[\[17\]](#)

**Objective:** To determine if two proteins interact in a yeast cellular context.

**Materials:**

- Yeast strains (e.g., AH109 or Y2HGold)
- Bait vector (e.g., pGBKT7) containing the GID1 coding sequence fused to the GAL4 DNA-binding domain (BD).

- Prey vector (e.g., pGADT7) containing the DELLA coding sequence fused to the GAL4 activation domain (AD).
- Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) for selection.
- Gibberellin (to be added to the media to test for GA-dependency).
- X- $\alpha$ -Gal for blue/white screening.

#### Procedure:

- Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain using the lithium acetate method.
- Selection for Transformants: Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells that have taken up both plasmids.
- Interaction Assay: Replica-plate the colonies onto selective media (SD/-Leu/-Trp/-His/-Ade) with and without the addition of GA.
- Analysis: Growth on the selective media indicates a positive interaction between the bait and prey proteins. The intensity of the blue color in the presence of X- $\alpha$ -Gal can provide a qualitative measure of the interaction strength.

## Co-Immunoprecipitation (Co-IP) Assay

This protocol provides a general framework for confirming protein-protein interactions in plant cells.<sup>[14][18]</sup>

Objective: To demonstrate the *in vivo* interaction between two proteins.

#### Materials:

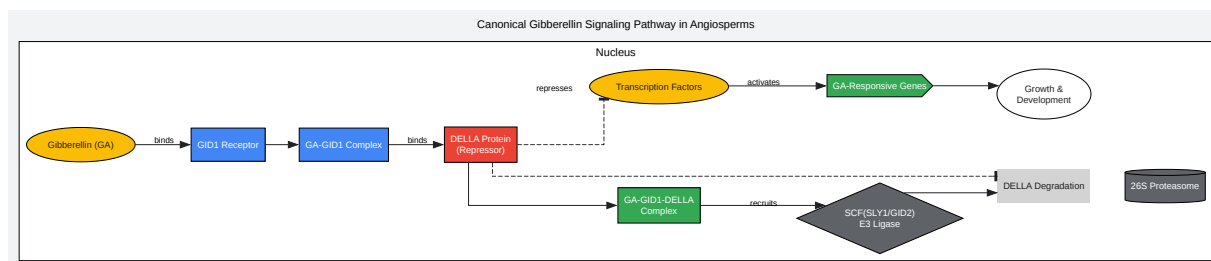
- Plant tissue expressing tagged versions of the proteins of interest (e.g., GID1-HA and DELLA-FLAG).
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors).

- Antibody specific to one of the tags (e.g., anti-HA antibody).
- Protein A/G agarose beads.
- Wash buffer (lysis buffer with lower detergent concentration).
- Elution buffer (e.g., SDS-PAGE sample buffer).
- Antibodies for western blot analysis (e.g., anti-HA and anti-FLAG).

Procedure:

- **Protein Extraction:** Homogenize plant tissue in ice-cold lysis buffer to prepare a total protein extract.
- **Immunoprecipitation:** Incubate the protein extract with an antibody against one of the tagged proteins (the "bait") for 2-4 hours at 4°C.
- **Capture of Immune Complexes:** Add Protein A/G agarose beads to the mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
- **Washing:** Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- **Western Blot Analysis:** Separate the eluted proteins by SDS-PAGE and perform a western blot using antibodies against both the bait and the putative interacting partner (the "prey"). The detection of the prey protein in the immunoprecipitated sample confirms the interaction.

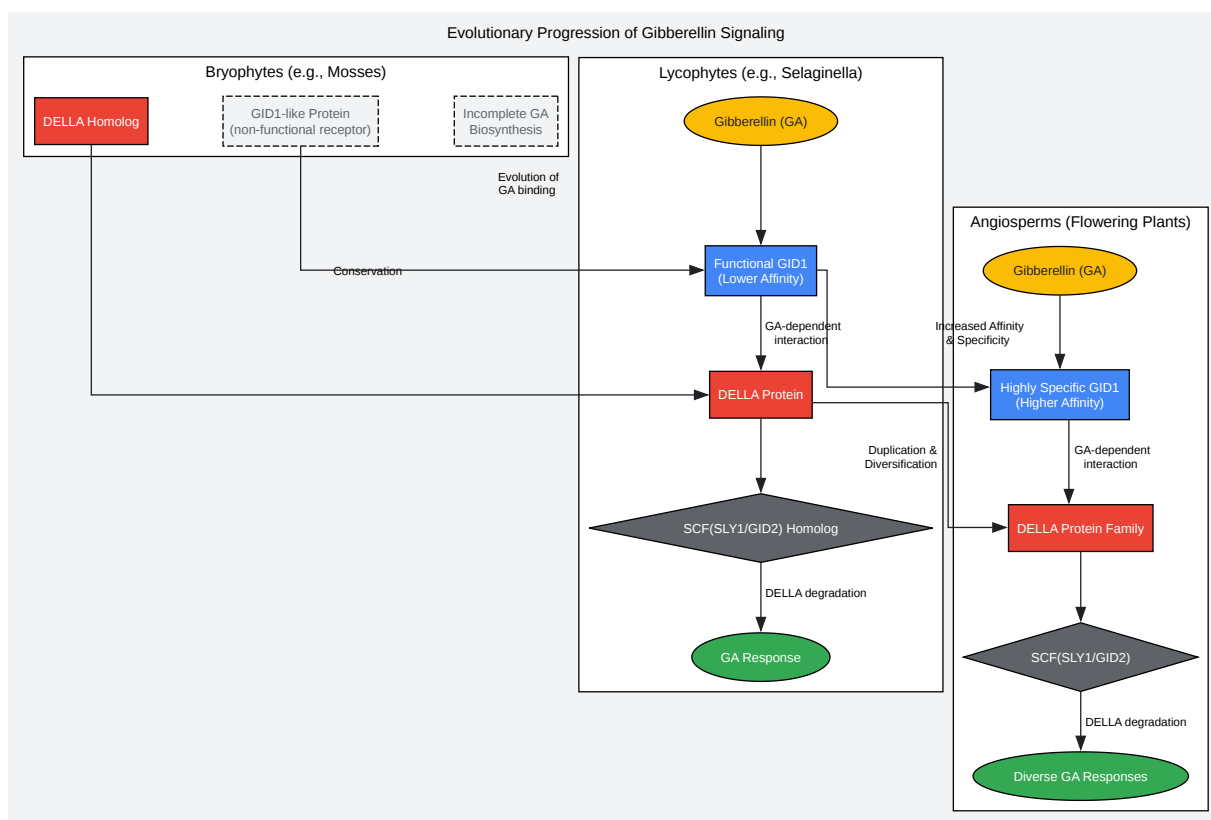
## Mandatory Visualizations



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Caption: Canonical gibberellin signaling pathway in angiosperms.





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Caption: Evolutionary progression of the GA signaling module.

## Conclusion and Future Directions

The evolution of the gibberellin signaling pathway is a compelling example of how molecular innovations have driven major evolutionary transitions in the plant kingdom. The stepwise assembly of the GID1-DELLA-SCF module, from its incomplete state in bryophytes to its highly refined and diversified form in angiosperms, facilitated the evolution of novel plant architectures and enhanced environmental responsiveness. Future research should focus on elucidating the ancestral functions of DELLA proteins in non-vascular plants, understanding the selective pressures that drove the evolution of GID1 specificity, and exploring the diversity of GA signaling components in a wider range of plant species. A deeper understanding of the evolutionary trajectory of this pathway will not only provide fundamental insights into plant biology but may also inform strategies for the genetic improvement of crop plants.

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- To cite this document: BenchChem. [The Evolutionary Trajectory of Gibberellin Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671473#evolution-of-the-gibberellin-signaling-pathway-in-plants]

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